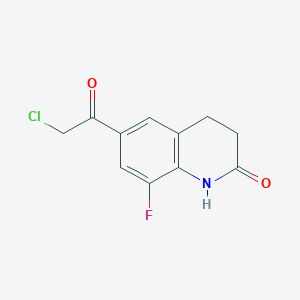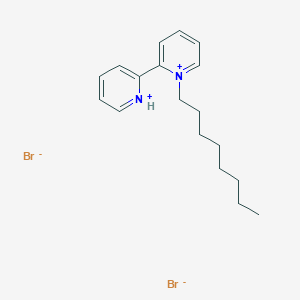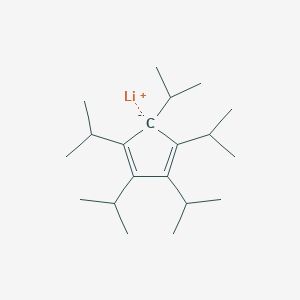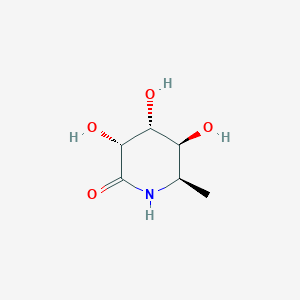![molecular formula C11H14N2O3 B12563642 Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate CAS No. 184579-16-6](/img/structure/B12563642.png)
Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a hydroxy group, and a phenyldiazenyl group attached to a propanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate typically involves the esterification of 2-hydroxy-2-[(E)-phenyldiazenyl]propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also involves rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The phenyldiazenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Formation of 2-oxo-2-[(E)-phenyldiazenyl]propanoate
Reduction: Formation of ethyl 2-hydroxy-2-(phenylamino)propanoate
Substitution: Formation of various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and diazotization reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals. Its unique structure may offer advantages in drug design and delivery.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments. Its chemical properties make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyldiazenyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways. The ester group can be hydrolyzed by esterases, releasing the active components that interact with cellular targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate can be compared with other similar compounds, such as:
Ethyl 2-hydroxy-2-(4-phenoxyphenyl)propanoate: Similar ester structure but with a phenoxy group instead of a phenyldiazenyl group.
Ethyl 2-hydroxy-2-(4-nitrophenyl)propanoate: Contains a nitrophenyl group, which imparts different chemical reactivity and biological activity.
Ethyl 2-hydroxy-2-(4-methylphenyl)propanoate: Features a methylphenyl group, affecting its physical and chemical properties.
The uniqueness of this compound lies in its phenyldiazenyl group, which offers distinct redox properties and potential biological activities not found in the other similar compounds.
Eigenschaften
CAS-Nummer |
184579-16-6 |
|---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
ethyl 2-hydroxy-2-phenyldiazenylpropanoate |
InChI |
InChI=1S/C11H14N2O3/c1-3-16-10(14)11(2,15)13-12-9-7-5-4-6-8-9/h4-8,15H,3H2,1-2H3 |
InChI-Schlüssel |
YPQYCPWUWSZYHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(N=NC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B12563565.png)


![3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol](/img/structure/B12563598.png)
![1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)](/img/structure/B12563605.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine](/img/structure/B12563619.png)
![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)




